molecular formula C13H16O4 B3167331 4-Methoxy-3-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde CAS No. 919017-05-3

4-Methoxy-3-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde

Cat. No.: B3167331
CAS No.: 919017-05-3
M. Wt: 236.26 g/mol
InChI Key: SUFFJIJSPVWTCP-UHFFFAOYSA-N
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Description

4-Methoxy-3-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde is an organic compound with the molecular formula C12H14O4 It is characterized by the presence of a methoxy group, a tetrahydrofuran-2-ylmethoxy group, and a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with tetrahydrofuran-2-ylmethanol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group and the tetrahydrofuran-2-ylmethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 4-Methoxy-3-(tetrahydro-furan-2-ylmethoxy)-benzoic acid.

    Reduction: 4-Methoxy-3-(tetrahydro-furan-2-ylmethoxy)-benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

4-Methoxy-3-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde involves its interaction with specific molecular targets. The methoxy and tetrahydrofuran-2-ylmethoxy groups can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The benzaldehyde moiety can undergo nucleophilic addition reactions, forming covalent bonds with target molecules.

Comparison with Similar Compounds

    4-Methoxybenzaldehyde: Lacks the tetrahydrofuran-2-ylmethoxy group, making it less versatile in certain reactions.

    3-(Tetrahydrofuran-2-ylmethoxy)-benzaldehyde: Lacks the methoxy group, which can affect its reactivity and interaction with molecular targets.

    4-Methoxy-3-(tetrahydro-furan-2-ylmethoxy)-benzoic acid: An oxidized form of the compound with different chemical properties.

Uniqueness: 4-Methoxy-3-(tetrahydro-furan-2-ylmethoxy)-benzaldehyde is unique due to the presence of both methoxy and tetrahydrofuran-2-ylmethoxy groups, which confer distinct chemical reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

4-methoxy-3-(oxolan-2-ylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-15-12-5-4-10(8-14)7-13(12)17-9-11-3-2-6-16-11/h4-5,7-8,11H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFFJIJSPVWTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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